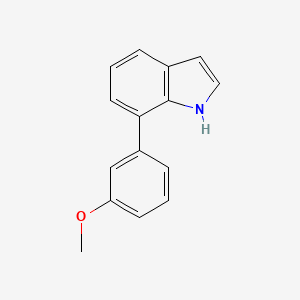

7-(3-Methoxy-phenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(3-methoxyphenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-13-6-2-5-12(10-13)14-7-3-4-11-8-9-16-15(11)14/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTIGFNIHAFDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity Studies of 7 3 Methoxy Phenyl 1h Indole

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System, with Emphasis on C7 Position

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.in The inherent reactivity of the pyrrole-type ring generally directs electrophilic attack to the C3 position. bhu.ac.inchim.it This preference is attributed to the formation of a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inpearson.com If the C3 position is substituted, the electrophilic attack typically occurs at the C2 position. chim.itresearchgate.net

Functionalization of the benzenoid C-H bonds at positions C4 to C7 is considerably more challenging due to their lower reactivity. chim.itrsc.org Achieving electrophilic substitution at the C7 position often requires specific strategies to overcome the intrinsic preference for the C2 and C3 positions. nih.gov One common approach involves the use of directing groups attached to the indole nitrogen. rsc.orgnih.gov These groups can steer the electrophile to the C7 position through chelation assistance or by sterically hindering other positions. For instance, the installation of a directing group on the nitrogen atom can facilitate the formation of a five-membered metallocycle intermediate during transition-metal-catalyzed reactions, which favors C7 functionalization over the formation of a less stable four-membered ring at the C2 position. nih.gov

Another strategy involves the reduction of the indole to an indoline, functionalization at the C7 position, and subsequent re-aromatization. nih.govrsc.org This multi-step process circumvents the issue of regioselectivity in the indole ring. Furthermore, computational studies and physical organic approaches have been employed to understand the factors governing regioselectivity, identifying the bulkiness of N-directing groups and the electronics of additives as key factors in controlling C2 versus C7 selectivity. acs.org

Cross-Dehydrogenative Coupling (CDC) Reactions for Further Functionalization of Indoles

Cross-dehydrogenative coupling (CDC) has emerged as a highly efficient and atom-economical method for forming C-C and C-X bonds by directly coupling two C-H bonds, thus avoiding pre-functionalization of the substrates. chim.itsemanticscholar.org This strategy is particularly valuable for the functionalization of indoles, which are core structures in many bioactive molecules. chim.itnih.gov

Site Selectivity in C-H Bond Activation and Coupling

Site selectivity is a major challenge in the C-H functionalization of indoles due to the presence of multiple reactive C-H bonds. chim.itnih.gov The inherent reactivity of the pyrrole (B145914) ring favors functionalization at the C3 position, and at the C2 position if C3 is blocked. chim.it Achieving selectivity for the less reactive C4-C7 positions on the benzene ring requires specific strategies. chim.it

Directing groups installed on the indole nitrogen have proven effective in controlling site selectivity. chim.itnih.gov For example, a pivaloyl group can direct C7-alkenylation, while a di-tert-butylphosphinoyl group can direct C4-phosphonylation. chim.it The steric and electronic properties of the directing group play a crucial role in determining the site of functionalization. chim.it Catalyst control is another powerful tool. For instance, in the functionalization of 3-acyl indoles, a Rh(I)/Ag(I) co-catalyst system can lead to C-H functionalization with a 1,2-acyl translocation, whereas an Ir(III)/Ag(I) catalyst system results in C2-functionalization without rearrangement. nih.gov

Mechanistic Pathways of CDC Reactions on Indole Scaffolds

The mechanisms of CDC reactions involving indoles can vary depending on the catalyst, oxidant, and coupling partners. Many CDC reactions are believed to proceed through a radical pathway. researchgate.netnih.gov For example, the metal-free CDC reaction of indoles with isochroman (B46142) is proposed to involve the formation of an oxocarbenium ion and a radical intermediate. nih.gov

In metal-catalyzed CDC reactions, the mechanism often involves the formation of a metalacycle intermediate. chim.it For instance, in the Pd-catalyzed C-2 arylation of indoles, a concerted metalation-deprotonation (CMD) process through a six-membered cyclic transition state is proposed. chim.it In some cases, the reaction may proceed through an imine-type intermediate, as suggested by DFT studies on the Co-catalyzed CDC of N-aryl glycinates with indoles. scispace.com The reaction of an indole with this electrophilic intermediate then leads to the final coupled product. scispace.com The specific pathway is highly dependent on the reaction conditions and the nature of the reactants.

Carbonylative Functionalization Strategies for Indole Derivatives

Carbonylative functionalization is a powerful method for introducing a carbonyl group into organic molecules, and it has been widely applied to the synthesis and modification of indole derivatives. nih.govbeilstein-journals.org These reactions often utilize carbon monoxide or its surrogates as a C1 building block. beilstein-journals.org

The direct C-H carbonylation of indoles is a straightforward approach to synthesize indole-3-carbonyl derivatives. nih.gov For instance, the palladium-catalyzed direct double- and monoaminocarbonylation of indoles with secondary amines can regioselectively produce indol-3-α-ketoamides and indol-3-amides. nih.govbeilstein-journals.org Similarly, rhodium-catalyzed carbonylation of indoles can yield indole-3-carboxylates. acs.org

While C3 carbonylation is common, the synthesis of indole-2-carbonyl derivatives via direct C-H carbonylation is less frequent but has been achieved using ruthenium catalysts. nih.gov An alternative to direct C-H carbonylation is the use of pre-functionalized starting materials. For example, 2-aroylindoles can be synthesized via a one-pot palladium-catalyzed domino reaction starting from 2-gem-dibromovinylaniline, which involves C,N-coupling, carbon monoxide insertion, and a Suzuki-Miyaura coupling. nih.govbeilstein-journals.org

Visible-light-induced, metal-free carbonylation has also been developed for the synthesis of indole-3-carboxylates from indoles and phenols, using elemental iodine as a photosensitive initiator. acs.org This method proceeds via a radical carbonylation process. acs.org

Influence of the 3-Methoxy-phenyl Moiety at the 7-Position on the Overall Reactivity and Selectivity of 7-(3-Methoxy-phenyl)-1H-indole

Steric Effects: The bulky 3-methoxyphenyl (B12655295) group at the C7 position can sterically hinder reactions at this position and potentially influence the regioselectivity of reactions at other sites. For example, in transition-metal-catalyzed C-H functionalization reactions, a bulky substituent at C7 might disfavor further functionalization at this position and could potentially direct reactions to other, less hindered positions on the indole ring. The steric hindrance of substituents on aryl groups has been shown to affect reaction yields in C-H arylation reactions. rsc.org

Computational Chemistry and Theoretical Studies of 7 3 Methoxy Phenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Aromaticity Analysis of Indole (B1671886) Derivatives

The electronic nature of the indole ring is significantly affected by the type and position of its substituents. chemrxiv.orgresearchgate.net For 7-(3-Methoxy-phenyl)-1H-indole, the methoxy (B1213986) group on the appended phenyl ring acts as an electron-donating group, which can modulate the electron density of the entire molecule. DFT calculations can be used to determine key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. Studies on various indole derivatives have shown that substitutions can systematically alter this gap, thereby tuning the molecule's photophysical and photochemical properties. chemrxiv.orgresearchgate.net

Aromaticity is another key feature that can be quantified using computational methods. While the indole core is inherently aromatic, the degree of aromaticity can be subtly influenced by substituents. Indices such as the Nucleus-Independent Chemical Shift (NICS) are calculated to assess the magnetic criterion of aromaticity, providing a measure of the induced ring currents in the presence of a magnetic field. Computational studies on other heterocyclic systems have demonstrated that substitutions can lead to variations in aromatic character. ijsr.net

Table 1: Representative Electronic Properties of Indole Derivatives from DFT Calculations

| Compound | DFT Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | B3LYP/6-311+G(d,p) | -5.62 | -0.11 | 5.51 |

| Tryptophan | B3LYP/6-311+G(d,p) | -5.74 | -0.05 | 5.69 |

| Serotonin (B10506) | B3LYP/6-311+G(d,p) | -5.33 | -0.01 | 5.32 |

| Melatonin | B3LYP/6-311+G(d,p) | -5.35 | 0.09 | 5.26 |

This table presents data adapted from computational studies on common indole derivatives to illustrate the effect of substitution on electronic properties. chemrxiv.orgresearchgate.net The specific values for this compound would require dedicated calculations.

Molecular Docking and Dynamics Simulations for Probing Intermolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how indole derivatives interact with biological macromolecules, such as enzymes and receptors. indexcopernicus.com These methods are fundamental in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov For a molecule like this compound, docking studies can identify key intermolecular interactions, including:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atom of the methoxy group can act as an acceptor.

π-π Stacking: The planar aromatic rings of the indole and phenyl moieties can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. mdpi.com

Hydrophobic Interactions: The nonpolar regions of the molecule contribute to binding through hydrophobic effects. frontiersin.org

Following docking, molecular dynamics simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.govfrontiersin.org MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and protein and the persistence of key intermolecular interactions. This dynamic view is crucial for confirming the stability of the binding mode suggested by docking. nih.gov

Table 2: Common Intermolecular Interactions and Binding Energies for Indole Derivatives in Complex with Biological Targets

| Indole Derivative Class | Target Protein | Key Interactions Observed | Typical Binding Energy (kcal/mol) |

| 2-Phenylindoles | Tubulin (Colchicine site) | Hydrogen bonds, hydrophobic interactions | -7.0 to -9.5 |

| Indole-based Schiff Bases | α-Glucosidase | Hydrogen bonds, π-π stacking with Phe/Asp residues | -8.0 to -10.0 |

| Bis-indoles | HIV-1 gp41 | Hydrophobic interactions, potential N-H interactions | Not specified (EC50 values reported) |

| General Indole Inhibitors | Pim-1 Kinase | Hydrogen bond with Glu 121 | -6.5 to -8.5 |

This table summarizes findings from various molecular docking studies on different classes of indole derivatives to provide context for the types of interactions and affinities that might be expected for this compound. mdpi.comnih.govnih.govnih.gov

Conformational Analysis and Tautomerism of this compound

The three-dimensional structure and potential isomeric forms of this compound are critical determinants of its chemical and biological properties. Computational methods are used to explore these aspects through conformational analysis and the study of tautomerism.

Steric Hindrance: Repulsion between atoms on the two rings can destabilize planar conformations. For the 7-substituted indole, interaction between the phenyl ring and the indole's benzene (B151609) moiety will influence the rotational barrier.

Electronic Effects: Conjugation between the π-systems of the two rings favors planarity.

Computational studies of similar biaryl systems show that the interplay of these effects often results in a non-planar (twisted) ground state conformation. nih.gov The methoxy substituent on the phenyl ring can also influence the conformational preference through steric and electronic interactions.

Tautomerism: Tautomers are isomers that differ in the position of a proton and a double bond. For the indole nucleus, prototropic tautomerism can occur. While the 1H-indole form is overwhelmingly the most stable tautomer, theoretical calculations can be used to investigate the structures and relative energies of less stable tautomers, such as 3H-indole. acs.org Quantum chemical calculations have been used to explore tautomeric equilibria in various heterocyclic systems. beilstein-journals.orgmdpi.com For this compound, the 1H-tautomer is expected to be the dominant species under normal conditions. Computational studies can quantify the energy difference between this and other potential tautomers, confirming its high relative stability.

Structure-Based Design Principles for Modulating Indole Reactivity and Interactions

Computational chemistry is a cornerstone of modern structure-based drug design, enabling the rational modification of lead compounds to optimize their properties. indexcopernicus.comresearchgate.net The insights gained from quantum chemical calculations, docking, and MD simulations of indole derivatives are used to guide the synthesis of new molecules with enhanced activity, selectivity, or metabolic stability. nih.gov

Key design principles derived from computational studies include:

Modulating Reactivity: Understanding the electronic structure allows for targeted modifications to control chemical reactivity. For instance, adding electron-withdrawing or electron-donating groups can alter the susceptibility of the indole ring to electrophilic substitution or oxidation, which can be predicted using DFT calculations. rsc.orgacs.orgbeilstein-journals.org

Enhancing Binding Affinity: Docking and MD simulations reveal which parts of a molecule are critical for binding to a biological target. New derivatives can be designed to strengthen these interactions, for example, by introducing a group capable of forming an additional hydrogen bond or by modifying a substituent to improve hydrophobic contacts. nih.govacs.org

Improving Pharmacokinetic Profiles: Computational tools can predict properties related to absorption, distribution, metabolism, and excretion (ADMET). By modifying the structure, for instance by adding or removing polar groups, designers can improve a molecule's drug-likeness and reduce potential toxicity. indexcopernicus.com

Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are greatly accelerated by these computational approaches. By building and testing models in silico, chemists can prioritize which derivatives to synthesize and test experimentally, saving significant time and resources. nih.govacs.org

Table 3: Computationally Guided Design Strategies for Indole Derivatives

| Design Strategy | Computational Method | Predicted Effect |

| Add hydrogen bond donor/acceptor | Molecular Docking | Increase binding affinity and specificity |

| Modify substituent size/lipophilicity | 3D-QSAR, Docking | Optimize fit within binding pocket, improve hydrophobic interactions |

| Alter electronic properties of rings | DFT Calculations | Modulate chemical reactivity, influence π-π stacking interactions |

| Introduce conformational constraints | Conformational Analysis | Reduce entropy loss upon binding, improve selectivity |

Investigations of Biological Target Interactions and Mechanistic Pathways of Indole Scaffolds in Vitro

Methodologies for Characterizing Molecular Interactions with Biomolecules in Vitro

The in vitro characterization of a compound's interaction with biological macromolecules is fundamental to understanding its mechanism of action. A variety of established and advanced techniques are employed to determine binding affinity, specificity, and functional effects.

In vitro binding assays are essential for determining the affinity of a ligand for its target, such as a receptor or enzyme. These assays typically involve incubating the compound with the target molecule and measuring the extent of binding, often through competitive displacement of a radiolabeled or fluorescently tagged ligand. For indole (B1671886) derivatives, these assays are crucial in identifying initial hits from a library of synthesized compounds.

High-throughput screening (HTS) automates these binding assays, allowing for the rapid evaluation of thousands of compounds. This approach is instrumental in the early stages of drug discovery to identify compounds that interact with a specific biological target. For indole scaffolds, HTS can efficiently sift through numerous structural variations to pinpoint derivatives with high affinity for targets like protein kinases or tubulin.

Once a compound is identified as binding to an enzyme, its functional effect—whether it inhibits or activates the enzyme's catalytic activity—must be determined. Enzymatic inhibition assays measure the reduction in the rate of an enzymatic reaction in the presence of the test compound. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

For indole derivatives that target enzymes, such as the protein kinases or tubulin, these assays are critical. For example, in a tubulin polymerization assay, the ability of a compound like 7-(3-Methoxy-phenyl)-1H-indole to inhibit the assembly of tubulin monomers into microtubules is quantified, providing a direct measure of its antimitotic potential.

Analysis of Specific Biomolecular Targets and Binding Modes for Indole Derivatives

Following the initial identification of biological activity, detailed studies are conducted to understand the precise molecular interactions between the indole derivative and its target. This involves identifying the specific binding site and the key interactions that govern the binding affinity and specificity.

Protein kinases are a major class of drug targets, particularly in oncology, and various indole derivatives have been developed as kinase inhibitors. The 7-azaindole (B17877) scaffold, a bioisostere of the indole ring, is a well-known "privileged fragment" in kinase inhibitor design, capable of forming key hydrogen bonds with the kinase hinge region. Studies on related indole compounds have shown that they can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). While specific data for this compound as a kinase inhibitor is not detailed in the provided search results, the general approach involves screening the compound against a panel of kinases and determining its IC50 value for any hits.

Another major biological target for indole-based compounds is tubulin. Many indole derivatives function as microtubule-targeting agents by inhibiting tubulin polymerization. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

Table 1: In Vitro Biological Activity of Selected Indole Derivatives

| Compound Class | Target | Assay | Endpoint | Potency |

|---|---|---|---|---|

| Indole Derivatives | Tubulin | Tubulin Polymerization Inhibition | IC50 | Micromolar (µM) Range |

| Indole-3-carbonitriles | DYRK1A Kinase | Kinase Inhibition Assay | IC50 | Nanomolar (nM) to Micromolar (µM) Range |

| Arylthioindoles | Tubulin | Tubulin Polymerization Inhibition | IC50 | Micromolar (µM) Range |

This table presents a summary of findings for various classes of indole derivatives to illustrate common targets and potencies. Specific data for this compound was not available in the provided search results.

Beyond enzymes, indole derivatives can also target G-protein coupled receptors (GPCRs). Characterizing receptor binding involves radioligand binding assays to determine the affinity (expressed as the inhibition constant, Ki) of the compound for various receptor subtypes. For instance, different indole-containing molecules have been evaluated for their binding profiles across monoaminergic receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. The goal is to identify compounds with high affinity and selectivity for a particular receptor subtype, which can translate to a more targeted therapeutic effect.

Understanding the precise binding mode of a compound is crucial for structure-based drug design and optimization. Techniques like X-ray crystallography and molecular docking are used to visualize how the ligand fits into its binding pocket and which amino acid residues it interacts with.

Structure-Activity Relationship (SAR) Studies of Indole Derivatives for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the interaction of a ligand with its biological target. For indole derivatives, SAR studies have provided significant insights into how different substituents on the indole ring and its appended moieties influence binding affinities and biological activities. nih.gov

The nature and position of substituents on the indole core play a pivotal role in determining the binding affinity and selectivity of the molecule for its biological target. nih.gov The introduction of an aryl group at the 7-position of the indole ring, as in this compound, is a key structural modification that can significantly impact its interaction profile.

Research on related indole derivatives has shown that the presence of an aryl or heteroaryl fragment is often essential for biological activity. nih.gov The 3-methoxyphenyl (B12655295) group in this compound can engage in various non-covalent interactions, including hydrophobic interactions, van der Waals forces, and potentially π-π stacking with aromatic residues within a protein's binding pocket. rti.org The methoxy (B1213986) group, with its oxygen atom, can also act as a hydrogen bond acceptor, further anchoring the ligand to its target. nih.gov

Studies on a series of indole derivatives have highlighted the interdependent effects of substituents on binding potency. For instance, in some series, the affinity was improved by the presence of hydroxyl or methoxy substituents on a phenyl ring attached to the indole scaffold. nih.gov The position of the methoxy group on the phenyl ring is also critical. A meta-position, as in the 3-methoxy-phenyl moiety, can orient the molecule in a specific conformation within the binding site, which may differ from ortho or para isomers, leading to variations in binding affinity. nih.gov

| Indole Scaffold | Substituent on Phenyl Ring | Relative Binding Affinity | Potential Interactions |

|---|---|---|---|

| 7-Phenyl-1H-indole | -H | Baseline | Hydrophobic, π-π stacking |

| 7-(4-Methoxy-phenyl)-1H-indole | 4-OCH3 | Increased | Hydrophobic, π-π stacking, H-bond acceptor |

| This compound | 3-OCH3 | Potentially High | Hydrophobic, π-π stacking, H-bond acceptor, specific conformational orientation |

| 7-(Halogenated-phenyl)-1H-indole | -Cl, -F | Variable | Hydrophobic, halogen bonding |

Positional isomerism is a key determinant of the pharmacological profile of indole derivatives. The location of the methoxy-phenyl group on the indole ring significantly influences its interaction with biological targets. Attaching the phenyl group at position 7, for instance, directs the substituent towards a different region of a binding pocket compared to substitution at other positions like C2, C3, or C5. This can lead to engagement with different amino acid residues and, consequently, altered biological activity and selectivity.

While this compound itself is achiral, the introduction of chiral centers in derivatives of the indole scaffold necessitates stereochemical considerations. The three-dimensional arrangement of atoms is critical for optimal ligand-target interactions. Even subtle changes in stereochemistry can lead to significant differences in binding affinity and efficacy, as one enantiomer may fit snugly into a binding site while the other may not or may even bind to a different target.

Mechanistic Investigations of General Cellular Processes in Vitro Models

In vitro cell-based assays are instrumental in elucidating the mechanisms through which indole scaffolds exert their biological effects. These studies provide valuable information on how these compounds modulate cellular processes and signaling pathways.

Indole derivatives have been shown to modulate a variety of intracellular signaling pathways that are often dysregulated in disease states. Depending on the specific structure and the cellular context, these compounds can act as inhibitors or activators of key proteins in these pathways, such as protein kinases. semanticscholar.org

For a compound like this compound, it is plausible that it could interfere with protein-protein interactions (PPIs). The indole nucleus can mimic the side chain of tryptophan, an amino acid often found at the interface of interacting proteins. By occupying the binding site of one of the protein partners, the indole derivative can disrupt the formation of the protein complex, thereby inhibiting its downstream signaling. For example, indole scaffolds have been investigated for their ability to disrupt the p53-MDM2 interaction, which is a key target in cancer therapy. nih.gov

| Signaling Pathway | Key Proteins | Potential Effect of Indole Derivatives | Therapeutic Relevance |

|---|---|---|---|

| MAPK/ERK Pathway | MEK, ERK | Inhibition | Cancer, Inflammation |

| PI3K/Akt Pathway | PI3K, Akt | Inhibition | Cancer, Diabetes |

| NF-κB Pathway | IKK, NF-κB | Inhibition | Inflammation, Cancer |

| p53 Signaling | p53, MDM2 | Disruption of p53-MDM2 interaction | Cancer |

The interaction of indole scaffolds with their biological targets can trigger a cascade of cellular events, leading to various observable cellular responses. In vitro studies on cancer cell lines, for example, have shown that certain indole derivatives can induce cell cycle arrest, apoptosis (programmed cell death), and inhibition of cell proliferation and migration.

The potential cellular responses to this compound would be dependent on its specific molecular targets. If it were to interact with components of the cell cycle machinery, such as cyclin-dependent kinases (CDKs), it could lead to an arrest in a specific phase of the cell cycle. Similarly, if it were to activate pro-apoptotic pathways, it could lead to the induction of apoptosis. The evaluation of such responses is typically carried out using techniques like flow cytometry, western blotting, and microscopy.

Analytical Methodologies for Characterization and Quantification of 7 3 Methoxy Phenyl 1h Indole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 7-(3-methoxy-phenyl)-1H-indole. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

¹H NMR (in CDCl₃)| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole (B1671886) N-H | > 8.0 | br s |

| Aromatic H's | 6.5 - 7.8 | m |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Indole C2, C3, C3a, C4, C5, C6, C7, C7a | 100 - 140 |

| Phenyl C's | 110 - 160 |

| Methoxy (B1213986) O-CH₃ | ~ 55 |

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₅H₁₃NO). The fragmentation pattern in the MS/MS spectrum would be characteristic of the indole core and the methoxy-phenyl substituent.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the indole ring around 3400 cm⁻¹. C-H stretching vibrations for the aromatic rings would be observed around 3100-3000 cm⁻¹, while the C-O stretching of the methoxy group would appear in the region of 1250-1000 cm⁻¹ rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. The extended conjugation provided by the phenyl substituent on the indole ring would result in characteristic absorption maxima in the UV region, typically between 200 and 400 nm.

Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatographic techniques are essential for separating this compound from impurities, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole derivatives. A reversed-phase HPLC method, likely using a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with additives like formic acid or trifluoroacetic acid), would be suitable for the separation and quantification of this compound nih.govcetjournal.itmdpi.com. Detection is typically achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification nih.gov.

Table 2: Exemplary HPLC Method Parameters for Analysis of Indole Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like substituted indoles. For GC analysis, the compound would be vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column rsc.org. The mass spectrometer provides identification based on the mass spectrum of the eluting compound.

Supercritical Fluid Chromatography (SFC) is a less common but effective technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced solvent consumption for the separation of some classes of compounds.

X-ray Crystallography and Cryo-Electron Microscopy for Solid-State and Complex Structure Determination

To determine the precise three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard.

Cryo-Electron Microscopy (Cryo-EM) is a technique primarily used for determining the structure of large biological macromolecules and their complexes. It is generally not the primary method for the structural determination of small molecules like this compound unless it is in a complex with a larger biomolecule.

Chiroptical Techniques for Stereochemical Analysis of Related Indole Derivatives

While this compound is an achiral molecule, chiroptical techniques are crucial for the stereochemical analysis of chiral indole derivatives that may be structurally related or part of a synthetic pathway. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light. For a chiral indole derivative, the CD spectrum would provide a unique fingerprint that can be used to determine its absolute configuration, often by comparison with theoretical calculations.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related phenomena (through the Kronig-Kramers relations) and provide complementary information about the stereochemistry of a chiral molecule.

These techniques are particularly important in pharmaceutical and biological contexts where the stereochemistry of a molecule often dictates its biological activity.

Future Directions and Emerging Research Avenues in Indole Chemistry

Development of Novel and Efficient Synthetic Routes for Highly Functionalized Indole (B1671886) Scaffolds

The synthesis of intricately substituted indoles, such as 7-(3-Methoxy-phenyl)-1H-indole, demands sophisticated and efficient synthetic methodologies. Traditional methods like the Fischer and Bartoli syntheses, while foundational, often face limitations regarding substrate scope and functional group tolerance, especially for highly decorated targets. tandfonline.com Modern synthetic chemistry is thus focused on developing novel routes that offer greater precision, efficiency, and versatility.

A significant area of advancement is the transition-metal-catalyzed direct C-H activation, which circumvents the need for pre-functionalized starting materials. tandfonline.com This atom-economical approach allows for the direct introduction of functional groups onto the indole core. Ruthenium-catalyzed C-H activation, for instance, has been effectively used for site-selective modifications of the indole scaffold. tandfonline.com By employing directing groups, chemists can achieve functionalization at specific positions, including the less reactive C4 to C7 positions of the benzene (B151609) ring portion of the indole. tandfonline.com

Another promising strategy is the use of continuous flow chemistry. nih.gov Flow synthesis offers several advantages over traditional batch processes, including enhanced reaction speed, improved safety, and easier scalability. nih.gov The precise control over reaction parameters such as temperature and pressure in a flow system can lead to higher yields and purities. nih.gov For example, the Fischer indole synthesis has been successfully adapted to a continuous flow process, significantly reducing reaction times and increasing productivity. nih.gov

Multicomponent reactions (MCRs) also represent a powerful tool for the rapid construction of complex indole derivatives from simple starting materials in a single step. rsc.org These reactions are highly convergent and atom-economical, making them ideal for generating libraries of diverse indole-based compounds for biological screening. rsc.org

Interactive Table: Comparison of Synthetic Methodologies for Functionalized Indoles

| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |

|---|---|---|---|

| Traditional Syntheses (e.g., Fischer, Bartoli) | Well-established, readily available starting materials. | Harsh conditions, limited functional group tolerance, potential for regioisomeric mixtures. tandfonline.com | May require extensive protecting group strategies and optimization. |

| C-H Activation | High atom economy, direct functionalization, site-selectivity with directing groups. tandfonline.com | Often requires expensive transition metal catalysts, directing groups may need to be installed and removed. nih.gov | Could enable direct arylation at the C7 position of the indole core. |

| Flow Chemistry | Rapid reaction times, enhanced safety, scalability, precise control over parameters. nih.gov | Requires specialized equipment, potential for clogging with solid byproducts. | Could offer a highly efficient and scalable route to the target compound. |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid generation of molecular diversity. rsc.org | Substrate scope can be limited, optimization can be complex. | Could potentially construct the core structure in a single, efficient step. |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Indole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and its application to indole chemistry holds immense promise. nih.govastrazeneca.com These computational tools can significantly accelerate the design-synthesis-testing cycle for new indole derivatives. astrazeneca.com

Machine learning models can be trained on large datasets of known indole compounds and their biological activities to predict the properties of novel, untested molecules. github.io This predictive capability allows researchers to prioritize the synthesis of compounds with the highest probability of desired activity, saving significant time and resources. github.io For a target like this compound, AI could be used to predict its potential biological targets or material properties based on its structural features.

Advancements in Computational Approaches for Predictive Modeling of Indole Reactivity and Interactions

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level. For indole derivatives, these approaches are crucial for elucidating reaction mechanisms, predicting reactivity, and modeling interactions with biological targets.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of molecules. anu.edu.au DFT calculations can be employed to investigate the mechanisms of synthetic reactions used to prepare functionalized indoles, helping to optimize reaction conditions and predict the regioselectivity of a reaction. acs.orgnih.gov For instance, DFT studies can elucidate the intricacies of C-H functionalization reactions on the indole nucleus. acs.org

Molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how indole derivatives interact with proteins and other biological macromolecules. mdpi.com These methods can predict the binding mode and affinity of a compound like this compound to a specific protein target, providing insights that can guide the design of more potent and selective molecules. mdpi.comnih.gov The combination of docking with machine learning, sometimes enhanced by convolutional neural networks (CNN), can further improve the accuracy of these predictions. mdpi.com

Exploration of Sustainable and Eco-Friendly Methodologies in Indole Synthesis and Functionalization

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in organic chemistry, and the synthesis of indoles is no exception. nih.gov The goal is to develop processes that are not only efficient but also environmentally benign. nih.gov

A key focus of green indole synthesis is the use of sustainable and non-toxic solvents. Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. nih.gov Researchers have developed various methods for the functionalization of indoles in aqueous media. nih.gov Other green solvents, such as deep eutectic solvents and ionic liquids, are also being explored as alternatives to traditional volatile organic compounds. google.comtandfonline.com

The use of microwave irradiation is another green technique that can significantly accelerate reaction times and improve yields in indole synthesis. tandfonline.comtandfonline.com Microwave-assisted organic synthesis is often more energy-efficient than conventional heating methods. tandfonline.com Mechanochemistry, which involves conducting reactions in the solid state by grinding, offers a solvent-free approach to indole synthesis, further reducing the environmental impact. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable approach to chemical synthesis. thieme-connect.com Enzymes operate under mild conditions, are highly selective, and are biodegradable. The development of biocatalytic methods for the synthesis of indole derivatives is a growing area of research that promises to deliver highly efficient and environmentally friendly synthetic routes. rsc.orgthieme-connect.comacs.org

Interactive Table: Green Chemistry Approaches in Indole Synthesis

| Green Methodology | Principle | Advantages for Indole Synthesis |

|---|---|---|

| Green Solvents (e.g., Water, Deep Eutectic Solvents) | Replacing hazardous organic solvents with environmentally benign alternatives. nih.gov | Reduced environmental impact, potential for unique reactivity and selectivity. nih.gov |

| Microwave Irradiation | Using microwave energy to heat reactions more efficiently than conventional methods. tandfonline.com | Faster reaction times, higher yields, improved energy efficiency. tandfonline.com |

| Mechanochemistry | Conducting reactions in the solid state by mechanical force, often without solvents. rsc.org | Solvent-free conditions, reduced waste, potential for novel reactivity. |

| Biocatalysis | Utilizing enzymes as catalysts for chemical transformations. thieme-connect.com | High selectivity, mild reaction conditions, biodegradable catalysts. acs.org |

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 7-(3-Methoxy-phenyl)-1H-indole, and how do reaction conditions influence yield? Answer: A common method involves coupling reactions under inert atmospheres (e.g., nitrogen) using precursors like N-methoxyindole and aryl halides. For example, a reported procedure achieved 65% yield via Pd-mediated cross-coupling under reflux with trifluoroboron ether as a catalyst . Key variables include temperature control (<30°C), solvent choice (e.g., ethylene glycol dimethyl ether), and stoichiometric ratios of reactants. HPLC monitoring is critical for reaction completion .

Advanced: How can enantioselective synthesis of this compound derivatives be optimized using chiral catalysts? Answer: Enantioselective indole insertion reactions with α-carbonyl sulfoxonium ylides (e.g., 5 mol% catalyst loading) have been explored. Optimization involves tuning catalyst structure (e.g., phosphine ligands) and reaction time (168 hours for high enantiomeric excess). NMR and chiral HPLC are essential for assessing stereochemical outcomes .

Structural Characterization

Basic: What analytical techniques are most reliable for confirming the structure of this compound? Answer:

- NMR Spectroscopy: and NMR (e.g., δ 7.25–6.85 ppm for aromatic protons, δ 55 ppm for methoxy carbons) .

- Mass Spectrometry: HRMS (e.g., [M+H] at m/z 268.1338) confirms molecular weight .

- Chromatography: Flash chromatography (cyclohexane/EtOAc gradients) resolves regioisomers .

Advanced: How can crystallographic data resolve ambiguities in substituent positioning for indole derivatives? Answer: Single-crystal X-ray diffraction (using SHELX software) provides precise bond lengths/angles. For example, a related compound, 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, was resolved to 0.8 Å resolution, confirming methoxy group orientation .

Biological Activity and SAR Studies

Basic: What receptor targets are associated with this compound derivatives? Answer: Indole derivatives with methoxy substituents show affinity for serotonin receptors (e.g., 5-HT-R). SAR studies highlight the importance of the 3-methoxyphenyl group for binding .

Advanced: How can molecular docking studies guide the design of this compound analogs with enhanced bioactivity? Answer: Docking into 5-HT receptor models (PDB: 7EKG) identifies key interactions:

- Methoxy groups form hydrogen bonds with Thr200.

- Indole nitrogen interacts with Asp115.

Adjusting substituent polarity (e.g., replacing methoxy with hydroxy) improves water solubility but may reduce blood-brain barrier penetration .

Data Contradictions and Troubleshooting

Basic: Why do reported yields for this compound synthesis vary across studies? Answer: Yield discrepancies (e.g., 65% vs. 88%) arise from differences in:

- Catalyst purity (e.g., Pd vs. Rh catalysts).

- Workup protocols (e.g., aqueous quenching efficiency).

- HPLC quantification thresholds .

Advanced: How to resolve conflicting NMR data for indole derivatives with similar substituents? Answer: Use 2D NMR (e.g., - HSQC) to assign overlapping signals. For example, - COSY distinguishes between 6- and 7-methoxy isomers in indole cores .

Computational and Crystallographic Methods

Basic: Which software tools are recommended for refining crystallographic data of indole derivatives? Answer: SHELX programs (e.g., SHELXL for small-molecule refinement) are industry standards. Features include twin refinement for non-merohedral crystals and high-resolution data handling (<0.8 Å) .

Advanced: How to model electron density maps for this compound in complex with macromolecular targets? Answer: Molecular replacement with Phaser (CCP4 suite) and density modification via Phenix refine low-resolution regions. Twinning parameters (e.g., BASF in SHELXL) correct for pseudo-merohedral twins .

Safety and Handling

Basic: What are the safety protocols for handling this compound in laboratory settings? Answer:

- Use fume hoods and PPE (gloves, goggles).

- Store under nitrogen to prevent oxidation.

- No known acute hazards (GHS classification: unclassified) .

Advanced: How to mitigate risks from potential indole metabolite toxicity? Answer: Conduct Ames tests for mutagenicity and HPLC-MS to identify reactive metabolites (e.g., hydroxylated intermediates). In vitro liver microsome assays predict hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.